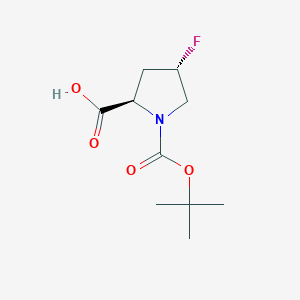

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group in a more sustainable and efficient manner compared to batch processes .

Analyse Des Réactions Chimiques

Substitution Reactions at the Fluorine Atom

The fluorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for modifying the pyrrolidine scaffold.

Key findings:

-

Steric hindrance from the Boc group slows substitution kinetics compared to unprotected analogs .

-

Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and reaction rates .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine, enabling further functionalization.

Notes:

-

TFA is preferred for lab-scale deprotection due to milder conditions and compatibility with acid-sensitive groups .

-

Prolonged exposure to HCl (>1 h) may lead to partial racemization at the 2-position .

Carboxylic Acid Functionalization

The carboxylic acid group participates in diverse transformations, enabling conjugation and derivatization.

Critical considerations:

-

Esterification proceeds with >90% retention of stereochemistry at the 2- and 4-positions .

-

Amide coupling requires activation of the carboxyl group to avoid side reactions at the Boc-protected amine .

Stereochemical Integrity in Reactions

The (2R,4S) configuration influences reaction outcomes:

Comparative Reactivity of Structural Analogs

The Boc and fluorine groups synergistically modulate reactivity compared to similar compounds:

Applications De Recherche Scientifique

1.1. Antiviral and Anticancer Agents

Research has shown that the incorporation of fluorinated amino acids like (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid into peptide structures can enhance biological activity. Fluorine atoms can modify the electronic properties of the molecules, leading to improved interactions with biological targets. For instance, studies have indicated that fluorinated prolines can exhibit increased potency against certain viral infections and cancer cell lines due to their altered conformational dynamics and stability in biological systems .

1.2. Drug Design

The compound serves as a valuable building block in the design of new pharmaceuticals. Its unique structure allows for the creation of analogs that can be tailored for specific therapeutic targets. Researchers have utilized this compound in the synthesis of various bioactive peptides, which are crucial in developing drugs for conditions such as hypertension and diabetes .

2.1. Incorporation into Peptides

This compound is often used as a chiral building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthetic procedures, facilitating the incorporation of this fluorinated amino acid into larger peptide chains without compromising the integrity of the resulting compounds .

2.2. Enhanced Stability

Fluorinated residues like this compound contribute to the overall stability of peptides against enzymatic degradation, which is particularly beneficial in drug development where prolonged bioactivity is desired . The presence of fluorine can also influence the pharmacokinetics and pharmacodynamics of peptides, making them more effective as therapeutic agents.

3.1. Synthesis of Antimicrobial Peptides

A study demonstrated the successful incorporation of this compound into antimicrobial peptides. The resulting peptides exhibited enhanced activity against resistant strains of bacteria, showcasing the potential of fluorinated amino acids in combating antibiotic resistance .

3.2. Development of Inhibitors for Enzymes

Another research effort focused on using this compound to create inhibitors for specific enzymes involved in metabolic pathways associated with cancer proliferation. The fluorinated proline derivative was found to significantly inhibit enzyme activity, leading to reduced cell proliferation in vitro .

Mécanisme D'action

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid: Lacks the Boc protecting group.

(2R,4S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Lacks the fluorine atom.

(2R,4S)-1-(tert-butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a chiral compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the pyrrolidine ring. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C₁₀H₁₆FNO₄

- Molecular Weight : 233.24 g/mol

- CAS Number : 681128-50-7

- Purity : Typically ≥97% .

Synthesis Overview

The synthesis of this compound involves several key steps:

- Starting Material : A suitable pyrrolidine derivative.

- Fluorination : Introduction of the fluorine atom at the 4-position using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Protection : The amino group is protected with Boc anhydride in the presence of a base such as triethylamine.

- Carboxylation : A carboxylic acid group is introduced via carboxylation reactions using carbon dioxide under basic conditions .

Biological Activity

Research indicates that this compound may exhibit various biological activities due to its structural characteristics. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially influencing pharmacokinetics and biological interactions.

The mechanism of action involves interactions with specific molecular targets, where the fluorine atom can affect binding affinity and selectivity towards enzymes or receptors. The Boc group allows for selective reactions at other functional sites, facilitating further modifications that can enhance biological activity .

Pharmacological Potential

Compounds similar to this compound have demonstrated various pharmacological effects:

- Antimicrobial Activity : Related compounds have shown effectiveness against bacterial strains.

- Neuroprotective Effects : Some derivatives have been studied for their potential in neuroprotection .

- Anticancer Properties : Fluorinated compounds are often investigated for their roles in cancer treatment due to enhanced interaction with biological targets .

Case Studies

Several studies have explored the biological applications of related compounds:

-

Fluorinated Pyrrolidines in Drug Design :

- A study highlighted the role of fluorinated pyrrolidines in enhancing drug efficacy by improving metabolic stability and reducing toxicity .

-

Interaction with Biological Targets :

- Research demonstrated that compounds with similar structures could effectively bind to GABA receptors, suggesting potential applications in treating neurological disorders .

- Structural Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid | Lacks Boc protecting group | Antimicrobial |

| (2R,4S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Lacks fluorine atom | Neuroprotective |

| (2R,4S)-1-(tert-butoxycarbonyl)-4-chloropyrrolidine-2-carboxylic acid | Contains chlorine instead of fluorine | Varies |

Propriétés

IUPAC Name |

(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZXQOYEBWUTH-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433145 | |

| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681128-50-7 | |

| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.